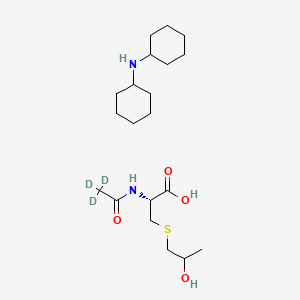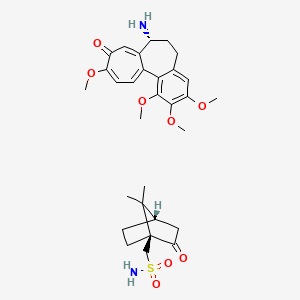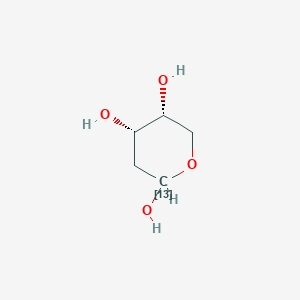
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2. This compound is structurally similar to JWH 073 but has a methyl group added at the 2 position of the naphthyl moiety . Synthetic cannabinoids like this compound are often used in research to study the effects of cannabinoids on the human body and to develop new therapeutic agents .
Métodos De Preparación
The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .
Análisis De Reacciones Químicas
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .
Mecanismo De Acción
The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .
Comparación Con Compuestos Similares
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .
Propiedades
IUPAC Name |
(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAIIWSIJRPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016557 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-61-8 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)




